6alpha-Fluoropregn-4-ene-3,20-dione is a synthetic corticosteroid derivative characterized by the presence of a fluorine atom at the 6alpha position of the pregnane steroid framework. This compound is significant in medicinal chemistry as it serves as an intermediate in the synthesis of various corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties.
The compound is derived from the natural steroid backbone of pregnenolone and is synthesized through specific chemical reactions involving fluorination techniques. The synthesis methods have been documented in various patents and scientific literature, indicating its relevance in pharmaceutical applications .
6alpha-Fluoropregn-4-ene-3,20-dione falls under the category of steroids and more specifically, corticosteroids. It is classified as a fluorinated steroid, which enhances its biological activity compared to its non-fluorinated counterparts.
The synthesis of 6alpha-Fluoropregn-4-ene-3,20-dione can be achieved through several methods:
The fluorination process often employs selective reagents like Selectfluor®, which allows for controlled reactions that minimize by-products and enhance yield. The use of stereoselective agents ensures that the resulting compound retains specific stereochemical configurations that are vital for its pharmacological efficacy.
The molecular structure of 6alpha-Fluoropregn-4-ene-3,20-dione can be represented as follows:
The structure features a fluorine atom at the 6alpha position, which modifies its interaction with biological targets compared to non-fluorinated steroids.
The compound's structural characteristics can be described using standard chemical notation:
6alpha-Fluoropregn-4-ene-3,20-dione participates in various chemical reactions that are essential for synthesizing other corticosteroids. Key reactions include:
The reactions are often optimized to ensure high yields and purity of the final product. The use of advanced reagents and controlled conditions allows chemists to minimize side reactions and unwanted by-products.
The mechanism of action for 6alpha-Fluoropregn-4-ene-3,20-dione primarily involves its interaction with glucocorticoid receptors in target tissues. Upon binding to these receptors, it modulates gene expression related to inflammation and immune response.
Research indicates that fluorination at the 6alpha position enhances receptor affinity and bioavailability compared to non-fluorinated analogs. This modification leads to increased potency and reduced side effects associated with corticosteroid therapy.
6alpha-Fluoropregn-4-ene-3,20-dione exhibits typical physical properties associated with steroids:
The chemical stability and reactivity of this compound are influenced by its functional groups:
6alpha-Fluoropregn-4-ene-3,20-dione is primarily used in pharmaceutical research and development:
This compound's unique properties make it valuable in developing therapeutic agents aimed at treating inflammatory diseases, allergies, and autoimmune disorders. Its role as a building block in steroid chemistry underscores its significance in medicinal applications.
6α-Fluoropregn-4-ene-3,20-dione possesses the core cyclopentanoperhydrophenanthrene ring system characteristic of all steroids. Its systematic name explicitly defines its structure:
The molecular formula is C₂₁H₂₉FO₂, with a molecular weight of 332.46 g/mol [5] [7] [9]. Its CAS Registry Number is 2300-03-0 [5] [7] [9]. Key structural features differentiating it from progesterone are the fluorine atom at C6 and the saturated A-ring (lacking the Δ4 double bond present in progesterone itself, though retaining the Δ4 bond).
Table 1: Key Structural Features of 6α-Fluoropregn-4-ene-3,20-dione vs. Progesterone
Feature | 6α-Fluoropregn-4-ene-3,20-dione | Progesterone |
---|---|---|
Molecular Formula | C₂₁H₂₉FO₂ | C₂₁H₃₀O₂ |
Molecular Weight | 332.46 g/mol | 314.46 g/mol |
C3 Functional Group | Ketone (3-one) | Ketone (3-one) |
C20 Functional Group | Ketone (20-one) | Ketone (20-one) |
C4-C5 Bond | Double Bond (Δ⁴) | Double Bond (Δ⁴) |
C6 Substituent | α-Fluorine | Hydrogen |
CAS Number | 2300-03-0 | 57-83-0 |
Table 2: Systematic and Common Nomenclature
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | (6S,8S,9S,10R,13S,14S,17S)-17-Ethanoyl-6-Fluoro-10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-Dodecahydrocyclopenta[A]Phenanthren-3-One |
Common Name | 6α-Fluoropregn-4-ene-3,20-dione |
Alternative Common Name | 6α-Fluoroprogesterone (less frequent) |
Semisystematic Name | (6α)-6-Fluoropregn-4-ene-3,20-dione |
Regulatory Identifier (if listed) | NSC-26385 (Refers to the acetate ester) [10] |
The exploration of fluorinated steroids began in earnest in the mid-20th century, driven by the quest to enhance the therapeutic properties of natural hormones. The seminal breakthrough came with the introduction of 9α-fluorocortisol acetate (Florinef acetate) in 1954, the first fluorinated pharmaceutical. This compound demonstrated significantly enhanced glucocorticoid and mineralocorticoid potency compared to cortisol, highlighting the profound biological impact achievable through strategic fluorination [4] [8].
This success spurred extensive research into fluorination at other positions on the steroid nucleus, including the progesterone scaffold. The C6 position became a target of interest. Synthesis of 6α-fluoroprogesterone (6α-Fluoropregn-4-ene-3,20-dione) was achieved as part of this broader investigative effort, likely in the 1950s or 1960s, although the exact date and discoverer of this specific compound are not explicitly detailed in the provided sources. Its CAS number (2300-03-0) suggests registration during this active period of steroid chemistry research [5] [7] [9]. The primary goal was to investigate how fluorination at C6 might alter receptor binding affinity, metabolic stability, and overall progestational activity compared to natural progesterone or other modified progestins. While not achieving the blockbuster status of some corticosteroids or progestins, 6α-Fluoropregn-4-ene-3,20-dione remains an important tool compound for understanding steroid structure-activity relationships (SAR), particularly the effects of electronegative substituents near the A/B ring junction and the Δ4-3-keto system [4] [8].
The incorporation of fluorine into steroid analogues like 6α-Fluoropregn-4-ene-3,20-dione is not arbitrary; it leverages the unique physicochemical properties of the fluorine atom to modulate biological behavior. Key effects include:
Table 3: Impact of Fluorination on Steroid Analogues - General Principles Applied to 6α-Fluorination
Property of Fluorine Atom | Biological/Pharmacological Consequence | Relevance to 6α-Fluoropregn-4-ene-3,20-dione |
---|---|---|
High Electronegativity | Alters electron density of nearby atoms/bonds; May influence H-bonding potential. | Polarizes bonds near C6; May affect electronic properties of Δ⁴-3-keto system crucial for receptor binding. |
Small Atomic Size | Minimizes steric disruption compared to larger substituents; Acts as a hydrogen bioisostere. | Fits into the receptor binding pocket intended for H at C6; Subtle steric effects possible. |
Strong C-F Bond | Increases resistance to metabolic degradation (oxidation, reduction) at the site of substitution. | Protects C6 from metabolic attack, potentially increasing metabolic stability and half-life. |
Hydrophobicity | Increases overall lipophilicity of the molecule. | May enhance membrane permeability and tissue distribution; Effect on solubility balance needs assessment. |
Inductive Effects | Can influence acidity/basicity of nearby functional groups; Affects binding interactions. | May alter the interaction of functional groups at C3, C20, or other positions with receptor residues. |
The study of compounds like 6α-Fluoropregn-4-ene-3,20-dione provides fundamental insights into how strategic chemical modification, particularly fluorination, can be harnessed to tailor the pharmacokinetic and pharmacodynamic profiles of steroid hormones, paving the way for the development of improved therapeutic agents [4] [8].
Table 4: Summary of Key Identifiers for 6α-Fluoropregn-4-ene-3,20-dione
Identifier Type | Value |
---|---|
CAS Registry Number | 2300-03-0 |
Molecular Formula | C₂₁H₂₉FO₂ |
Molecular Weight | 332.46 g/mol |
Systematic Name | (6S,8S,9S,10R,13S,14S,17S)-17-Ethanoyl-6-Fluoro-10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-Dodecahydrocyclopenta[A]Phenanthren-3-One |
Common Name | 6α-Fluoropregn-4-ene-3,20-dione |
Alternative Name | (6α)-6-Fluoropregn-4-ene-3,20-dione |
Related Ester (Acetate) | 17-(Acetyloxy)-6-fluoropregn-4-ene-3,20-dione (CAS 336-78-7) [10] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0